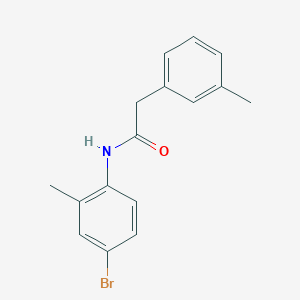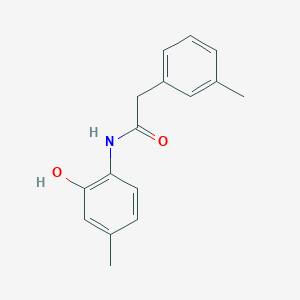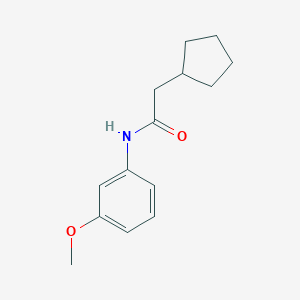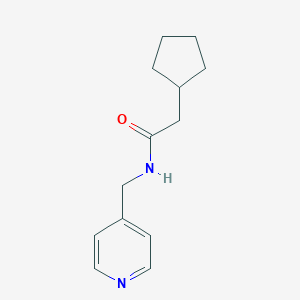![molecular formula C20H17ClN2O2S B308788 N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B308788.png)
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which is involved in the development and progression of cancer.
Mecanismo De Acción
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide works by inhibiting the activity of BTK, a protein kinase that is involved in the development and progression of cancer. BTK is a key mediator of signaling pathways that promote cancer cell growth and survival, and its inhibition by this compound leads to the suppression of these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the suppression of cancer cell growth and survival, and the enhancement of the activity of other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. However, there are also limitations to its use, including the need for careful dosing and monitoring due to potential toxicity, and the need for additional studies to fully understand its effects on cancer cells.
Direcciones Futuras
There are several future directions for research on N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide. These include further studies of its mechanism of action, including its effects on other signaling pathways involved in cancer development and progression. Additionally, studies are needed to determine the optimal dosing and administration of this compound, as well as its potential for use in combination with other cancer therapies. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to evaluate its potential as a new cancer therapy.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethylaniline to form 2-chloro-5-[(3,5-dimethylphenyl)amino]benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
Fórmula molecular |
C20H17ClN2O2S |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-12-8-13(2)10-15(9-12)22-19(24)14-5-6-16(21)17(11-14)23-20(25)18-4-3-7-26-18/h3-11H,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
OSNJQRIPRIPFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)






